4,6-Bis(dibenzylamino)-5-nitropyrimidine
CAS No.: 352549-19-0
Cat. No.: VC21454319
Molecular Formula: C32H29N5O2
Molecular Weight: 515.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352549-19-0 |
|---|---|
| Molecular Formula | C32H29N5O2 |
| Molecular Weight | 515.6g/mol |
| IUPAC Name | 4-N,4-N,6-N,6-N-tetrabenzyl-5-nitropyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C32H29N5O2/c38-37(39)30-31(35(21-26-13-5-1-6-14-26)22-27-15-7-2-8-16-27)33-25-34-32(30)36(23-28-17-9-3-10-18-28)24-29-19-11-4-12-20-29/h1-20,25H,21-24H2 |
| Standard InChI Key | WTBNZCZOYSWQHC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=NC=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
4,6-Bis(dibenzylamino)-5-nitropyrimidine is a yellow solid with specific physical and chemical characteristics that contribute to its chemical behavior and potential applications. The compound's structure consists of a pyrimidine core with two dibenzylamino groups attached at positions 4 and 6, and a nitro group at position 5.
Basic Physical Properties
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Chemical Formula | C32H29N5O2 |
| Molecular Weight | 515.6 g/mol |
| Physical State | Yellow solid |
| Melting Point | 123-125°C |
| CAS Number | 352549-19-0 |
The compound's structure features a nitro-activated pyrimidine ring with two dibenzylamino groups, which significantly influence its chemical reactivity and physical characteristics .
Chemical Reactivity
The nitro group at position 5 plays a crucial role in the compound's reactivity. The presence of this strong electron-withdrawing group activates the pyrimidine ring toward nucleophilic substitution reactions. This activation is particularly important for understanding both the synthesis of the compound and its potential reactivity in various chemical transformations .
Synthetic Pathways
The synthesis of 4,6-bis(dibenzylamino)-5-nitropyrimidine involves a unique and somewhat unexpected reaction pathway. Research has revealed that this compound can be obtained through the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, specifically benzylamine, under mild conditions.
Mechanism and Scope of the Reaction
The mechanism for this unexpected disubstitution involves the nucleophilic attack of benzylamine on both the chlorine-bearing carbon and the alkoxy-bearing carbon of the pyrimidine ring. The presence of the nitro group at position 5 activates both positions 4 and 6 toward nucleophilic substitution .
This synthetic approach can be extended to various primary amines. Research has shown that eleven different primary amines can be used in this reaction, all yielding the corresponding disubstituted pyrimidines (compounds 5b-5j) in good yields .
Spectroscopic Characterization
The spectroscopic characterization of 4,6-bis(dibenzylamino)-5-nitropyrimidine provides important information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly useful techniques for this purpose.
NMR Spectroscopy
The proton NMR (1H NMR) spectrum of 4,6-bis(dibenzylamino)-5-nitropyrimidine shows characteristic signals that confirm its structure:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.19 | singlet | 1H | NCHN (pyrimidine) |
| 7.36-7.24 | multiplet | 10H | Aromatic protons (phenyl rings) |
| 5.02 | triplet | 2H | NH (amine) |
| 3.75 | quartet | 4H | NH-CH2-CH2Ph |
| 2.94 | triplet | 4H | NH-CH2-CH2Ph |
These spectral data are consistent with the proposed structure of the compound, showing the characteristic singlet for the pyrimidine proton at position 2 and the expected signals for the dibenzylamine substituents .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides further confirmation of the compound's molecular formula. For 4,6-bis(dibenzylamino)-5-nitropyrimidine, the calculated mass for the protonated molecule [M+H]+ is 364.1774 for the formula C20H22N5O2, with the obtained value being 364.1783, showing excellent agreement .
Structure-Activity Relationships and Reactivity
The structure of 4,6-bis(dibenzylamino)-5-nitropyrimidine significantly influences its chemical behavior and potential applications.
Effect of the Nitro Group
The nitro group at position 5 of the pyrimidine ring plays a crucial role in both the synthesis and reactivity of the compound. This electron-withdrawing group activates the pyrimidine ring toward nucleophilic substitution, particularly at positions 4 and 6 .
Research on related compounds has shown that the presence of a nitro group reduces the basicity of nitrogen atoms in the pyrimidine ring and prevents the formation of zwitterionic structures . This property has implications for the compound's behavior in various chemical environments and potential biological activities.
Role of the Dibenzylamino Groups
The two dibenzylamino substituents at positions 4 and 6 introduce significant steric bulk to the molecule. These groups can influence the compound's solubility, crystal packing, and interactions with biological targets. The presence of the aromatic rings provides opportunities for π-π stacking interactions, which can be important in molecular recognition processes .
Related Compounds and Structural Analogs
4,6-Bis(dibenzylamino)-5-nitropyrimidine belongs to a broader family of substituted pyrimidines, many of which show interesting chemical properties and biological activities.
Comparison with Other Substituted Pyrimidines
Several related compounds have been described in the literature:
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4,6-Diamino-5-nitropyrimidine (CAS: 2164-84-3), which has a simpler structure with amino groups at positions 4 and 6 .
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N,N-Dibenzyl-6-chloro-5-nitropyrimidine-4-amine (CAS: 882272-97-1), which can be considered an intermediate in the synthesis of 4,6-bis(dibenzylamino)-5-nitropyrimidine .
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2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS: 2387-48-6), which has a similar substitution pattern but with a nitroso group instead of a nitro group .
These structural analogs provide context for understanding the chemical behavior and potential applications of 4,6-bis(dibenzylamino)-5-nitropyrimidine.
Structural Variations
Research has shown that various structural modifications can be made to the basic framework of 4,6-bis(dibenzylamino)-5-nitropyrimidine by using different primary amines in the synthesis. Some examples include:
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N4,N6-Bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine (compound 5c)
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N4,N6-Bis(4-bromophenethyl)-5-nitropyrimidine-4,6-diamine (compound 5h)
-
N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (compound 5j)
These compounds represent variations where the benzyl groups contain different substituents or where phenethyl groups replace the benzyl groups .
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